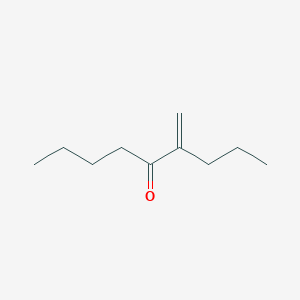
5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione typically involves the halogenation of pyrimidine derivatives. A common method includes the reaction of pyrimidine-2,4(1H,3H)-dione with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation may produce a pyrimidine-2,4-dione with additional functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the function of biological macromolecules.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyrimidine: A simpler derivative with similar halogenation but lacking the ethenyl group.
2,4-Dichloropyrimidine: Another pyrimidine derivative with different halogenation patterns.
5-(2-Chloroethenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with different halogen atoms.
属性
CAS 编号 |
78731-51-8 |
|---|---|
分子式 |
C6H4BrClN2O2 |
分子量 |
251.46 g/mol |
IUPAC 名称 |
5-(2-bromo-1-chloroethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4BrClN2O2/c7-1-4(8)3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
InChI 键 |
XFPGPBKTWIFNAA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)C(=CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


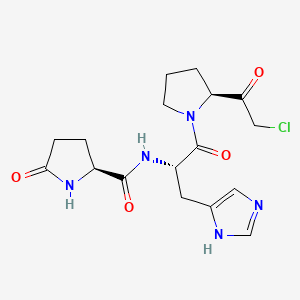
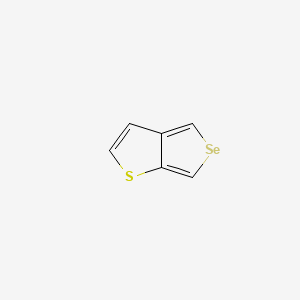
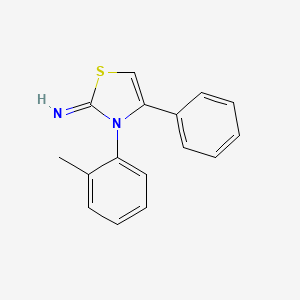
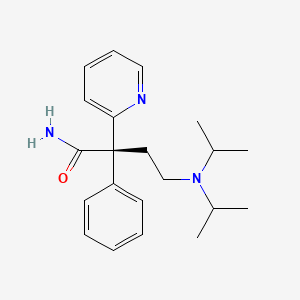
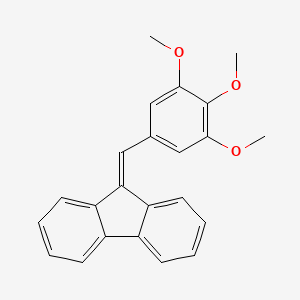

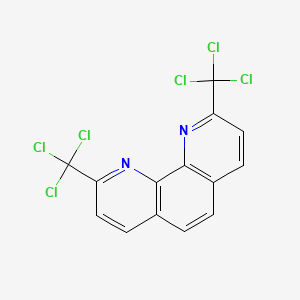
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
